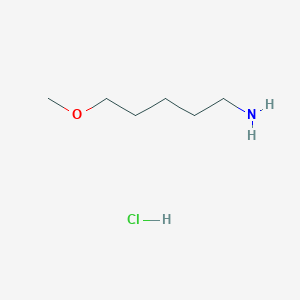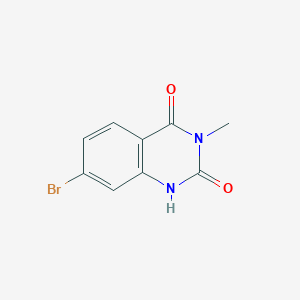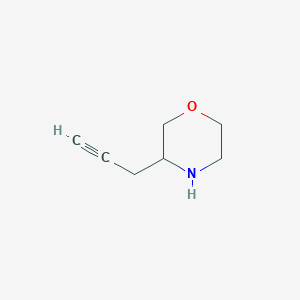![molecular formula C9H9F3N2O2 B13562568 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13562568.png)
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound, characterized by the presence of a trifluoromethyl group attached to a pyridine ring, exhibits unique chemical properties that make it valuable for various applications. Its molecular structure allows for diverse interactions, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring with a trifluoromethyl group. This can be achieved through a cyclization reaction using appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Formation of the Propanoic Acid Moiety: The final step involves the addition of the propanoic acid group, which can be achieved through various carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Ammonia, amines, halides; reactions often conducted in polar solvents like ethanol or water.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.
科学的研究の応用
2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme action.
Medicine: Investigated for its potential therapeutic properties. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2-Amino-3-[5-(methyl)pyridin-3-yl]propanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-3-[5-(chloro)pyridin-3-yl]propanoic acid: Contains a chloro group, leading to different chemical properties.
2-Amino-3-[5-(bromo)pyridin-3-yl]propanoic acid: Features a bromo group, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid imparts unique properties, such as increased lipophilicity and stability. These characteristics make it more suitable for certain applications, particularly in drug development and industrial processes, where stability and membrane permeability are crucial.
特性
分子式 |
C9H9F3N2O2 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC名 |
2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-1-5(3-14-4-6)2-7(13)8(15)16/h1,3-4,7H,2,13H2,(H,15,16) |
InChIキー |
PEENUNXWDSRJMM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1C(F)(F)F)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid](/img/structure/B13562488.png)

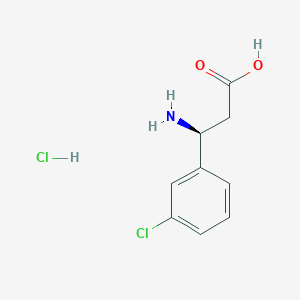
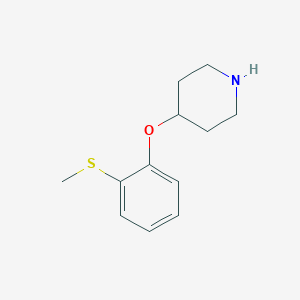
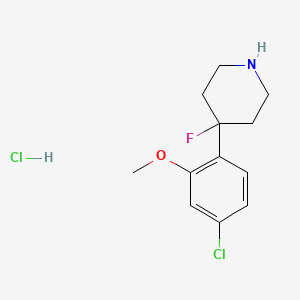
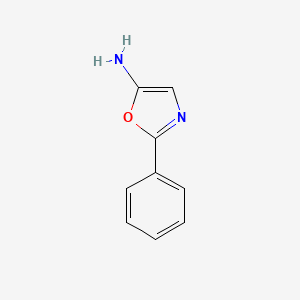
![(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)

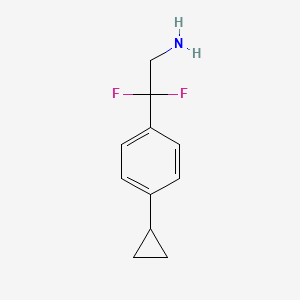
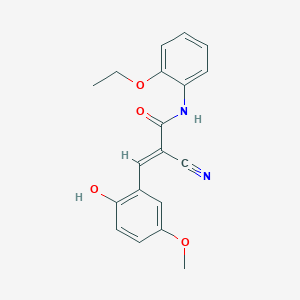
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)
